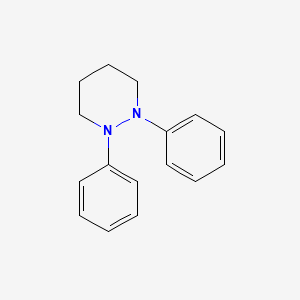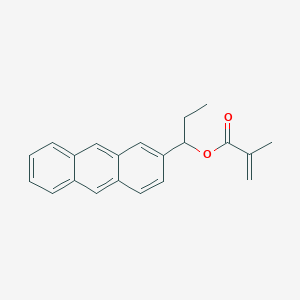
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is a complex organic compound known for its unique structure and diverse applications. This compound features a trithiane ring substituted with hydroxyethyl groups, making it an interesting subject for various chemical studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the reaction of trithiane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the trithiane core. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The trithiane ring structure may also play a role in the compound’s stability and reactivity, contributing to its overall effects.
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its coordination chemistry and use in spectrophotometric analysis.
2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine: Studied for its biological activities and coordination with metal ions.
2,4,6-Tris(p-methoxyphenyl)pyrylium tetrafluoroborate: Used in photocatalysis and polymerization reactions.
Uniqueness
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is unique due to its combination of hydroxyethyl groups and trithiane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and stability are advantageous.
特性
CAS番号 |
63183-72-2 |
|---|---|
分子式 |
C9H18O9S3 |
分子量 |
366.4 g/mol |
IUPAC名 |
2-[4,6-bis(2-hydroxyethyl)-1,1,3,3,5,5-hexaoxo-1,3,5-trithian-2-yl]ethanol |
InChI |
InChI=1S/C9H18O9S3/c10-4-1-7-19(13,14)8(2-5-11)21(17,18)9(3-6-12)20(7,15)16/h7-12H,1-6H2 |
InChIキー |
YSXOZIBUWVGDOG-UHFFFAOYSA-N |
正規SMILES |
C(CO)C1S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


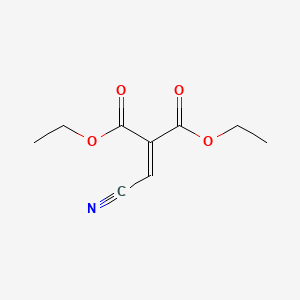
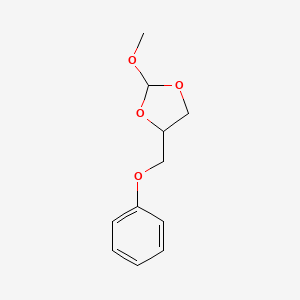

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
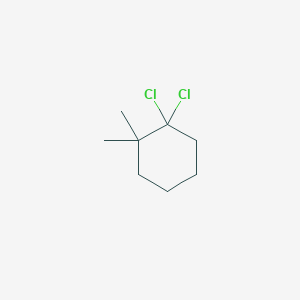
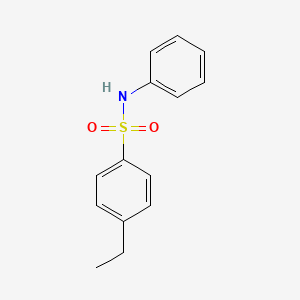
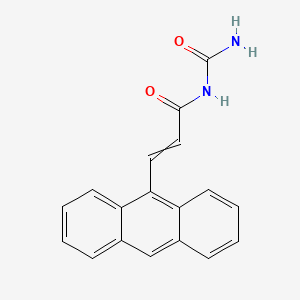
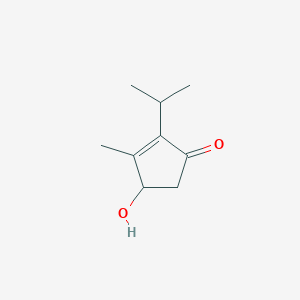

![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

